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molecular formula C17H19N5S B8540546 N-[4-(2,4-Dimethyl-thiazol-5-YL)-pyrimidin-2-YL]-N',N'-dimethyl-benzene-1,4-diamine

N-[4-(2,4-Dimethyl-thiazol-5-YL)-pyrimidin-2-YL]-N',N'-dimethyl-benzene-1,4-diamine

Cat. No. B8540546
M. Wt: 325.4 g/mol
InChI Key: FGGSNQOBRJVAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699854B2

Procedure details

A mixture of 3-dimethylamino-1-(2,4-dimethyl-thiazol-5-yl)-propenone (0.95 mmol, 0.19 g) and N-(4-dimethylamino-phenyl)-guanidine (2 mmol) in 2-methoxylethanol (5 mL) was added NaOH (40 mg). The reaction mixture was heated at 120° C. for 18 h. The solvent was evaporated and the residue was purified by chromatography, using EtOAc/PE to afford N,N-dimethyl-N′-{4-(2,4-dimethyl-thiazol-5-yl)-pyrimidin-2-yl}-benzene-1,4-diamine {119} (74 mg) as a reddish-brown solid. 1H-NMR (300 MHz, d6-DMSO) δ2.62 (s, 3H, CH3), 2.65 (s, 3H, CH3), 2.86 (s, 6H, CH3), 6.73 (m, 2H, Ph-H), 6.97 (d, 1H, J=5.1 Hz, pyrimidinyl-H), 7.56 (m, 2H, Ph-H), 8.44 (d, 1H, J=5.0 Hz, pyrimidinyl-H), 9.33 (s, 1H, NH). DE MALDI-TOF MS: {M+H}+=329.51 (C17H19N5S requires 325.43).
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]=[C:5]([CH3:7])[S:4][C:3]=1/[CH:8]=[CH:9]/[C:10](N(C)C)=O.[CH3:15][N:16]([CH3:27])[C:17]1[CH:22]=[CH:21][C:20]([NH:23][C:24]([NH2:26])=[NH:25])=[CH:19][CH:18]=1.[OH-].[Na+]>O(CCO)C>[CH3:15][N:16]([CH3:27])[C:17]1[CH:18]=[CH:19][C:20]([NH:23][C:24]2[N:26]=[C:8]([C:3]3[S:4][C:5]([CH3:7])=[N:6][C:2]=3[CH3:1])[CH:9]=[CH:10][N:25]=2)=[CH:21][CH:22]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
CC1=C(SC(=N1)C)/C=C/C(=O)N(C)C
Name
Quantity
2 mmol
Type
reactant
Smiles
CN(C1=CC=C(C=C1)NC(=N)N)C
Name
Quantity
5 mL
Type
solvent
Smiles
O(C)CCO
Step Two
Name
Quantity
40 mg
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)NC1=NC=CC(=N1)C1=C(N=C(S1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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